3-(Thian-3-yl)prop-2-ynoic acid
Description
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-(thian-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H10O2S/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10) |
InChI Key |
FSHJNBHOPKXLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thian-3-yl)prop-2-ynoic acid typically involves the reaction of thian-3-yl derivatives with propiolic acid or its derivatives. One common method is the coupling of thian-3-yl halides with propiolic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Thian-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The thian-3-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thian-3-yl derivatives.
Scientific Research Applications
3-(Thian-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Thian-3-yl)prop-2-ynoic acid involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the thian-3-yl group can interact with biological macromolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(thian-3-yl)prop-2-ynoic acid with structurally related propiolic and propanoic acid derivatives:
*Theoretical calculation; †Assumed formula due to inconsistencies in .
Key Observations:
Ring Saturation vs.
Functional Group Effects: The alkyne group in propiolic acids enhances acidity (pKa ~1–2) compared to propanoic acids (pKa ~4–5), influencing solubility and metal coordination .
Steric Effects : Bulky substituents like benzothiophene () may hinder crystallinity, whereas smaller rings (thiane, thiophene) favor tighter packing .
Q & A
Q. In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence quenching (e.g., fluorogenic substrates).
- Cellular Uptake : Use radiolabeled (¹⁴C) compound to track permeability in Caco-2 cells.
Structural Analogs : Reference thiazole-propanoic acid derivatives, which show activity in kinase inhibition assays .
Q. How should contradictory data (e.g., conflicting bioactivity results across studies) be addressed?
- Methodological Answer :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM).
- Batch Reproducibility : Re-synthesize compound and validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient).
- Computational Validation : Perform molecular docking (AutoDock Vina) to assess binding consistency across protein conformers .
Q. What advanced techniques assess the compound’s stability under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via ¹H NMR for esterification or oxidation .
Q. Can computational modeling predict regioselectivity in electrophilic additions to the thiane ring?
- Methodological Answer :
- DFT Calculations (Gaussian 16) : Compare activation energies for sulfonium intermediate formation at C2 vs. C4 positions.
- NBO Analysis : Identify electron-deficient sites prone to electrophilic attack (e.g., sulfur lone pairs).
- Validation : Cross-reference with experimental results from bromination or epoxidation trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
